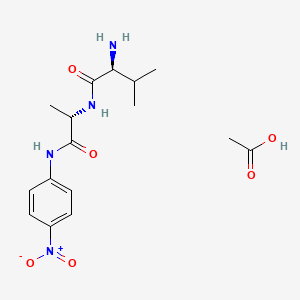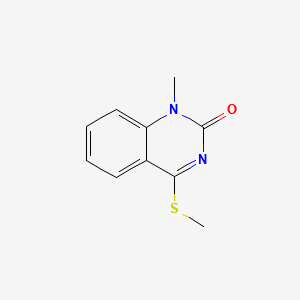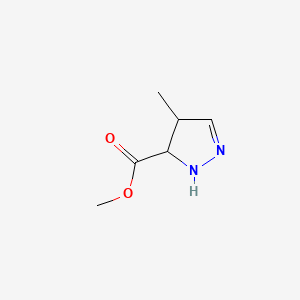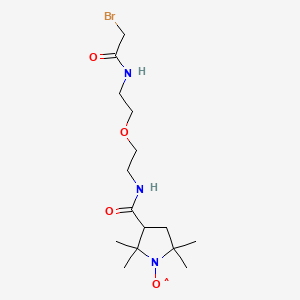
Val-Ala p-Nitroanilide acetate salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Val-Ala p-Nitroanilide acetate salt involves the coupling of Valine and Alanine with p-Nitroaniline, followed by acetylation. The reaction typically requires the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond . The final product is then purified through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity .
化学反応の分析
Types of Reactions
Val-Ala p-Nitroanilide acetate salt primarily undergoes hydrolysis reactions when exposed to proteases. The hydrolysis of the peptide bond releases p-Nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Proteases such as trypsin, chymotrypsin, and other serine proteases.
Conditions: Aqueous buffer solutions at physiological pH (around 7.4) and temperatures ranging from 25°C to 37°C.
Major Products
The major product formed from the hydrolysis of this compound is p-Nitroaniline, which is a chromogenic compound that absorbs light at a specific wavelength, allowing for quantitative analysis of protease activity .
科学的研究の応用
Val-Ala p-Nitroanilide acetate salt is widely used in various fields of scientific research:
作用機序
Val-Ala p-Nitroanilide acetate salt exerts its effects through the hydrolysis of its peptide bond by proteases. The molecular target is the peptide bond between Valine and Alanine, which is cleaved by the protease, releasing p-Nitroaniline . This reaction can be monitored spectrophotometrically, providing a measure of protease activity .
類似化合物との比較
Similar Compounds
- N-Benzoyl-Phe-Val-Arg-p-nitroanilide hydrochloride
- N-Succinyl-Ala-Ala-Val-Ala p-nitroanilide
- N-Succinyl-Ala-Ala-Pro-Leu p-nitroanilide
Uniqueness
Val-Ala p-Nitroanilide acetate salt is unique due to its specific peptide sequence, which makes it a suitable substrate for a wide range of proteases. Its chromogenic nature allows for easy detection and quantification of protease activity, making it a valuable tool in biochemical research .
特性
CAS番号 |
108321-94-4 |
|---|---|
分子式 |
C16H24N4O6 |
分子量 |
368.38 g/mol |
IUPAC名 |
acetic acid;2-amino-3-methyl-N-[1-(4-nitroanilino)-1-oxopropan-2-yl]butanamide |
InChI |
InChI=1S/C14H20N4O4.C2H4O2/c1-8(2)12(15)14(20)16-9(3)13(19)17-10-4-6-11(7-5-10)18(21)22;1-2(3)4/h4-9,12H,15H2,1-3H3,(H,16,20)(H,17,19);1H3,(H,3,4) |
InChIキー |
FKCPQOSQHMADPR-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
正規SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(4E)-6-hydroxy-6-methylhepta-1,4-dien-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B561176.png)
![Ethanone, 1-bicyclo[2.1.0]pent-2-yl-, (1alpha,2alpha,4alpha)- (9CI)](/img/new.no-structure.jpg)



![2-[2-(4-Oxofuran-2-yl)ethoxy]acetic acid](/img/structure/B561187.png)


![4-Fluorotricyclo[3.3.2.0~2,8~]deca-3,6,9-triene](/img/structure/B561194.png)
![6-Ethyl-3-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B561196.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B561197.png)
